1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride
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Overview
Description
1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexanol core substituted with a fluorophenyl group and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanol core. The fluorophenyl group is introduced through a Friedel-Crafts alkylation reaction, while the methylpiperazine moiety is added via a Mannich reaction. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for monitoring intracellular pH changes.
Medicine: Explored for its potential therapeutic effects, including inhibition of norepinephrine uptake.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it inhibits norepinephrine uptake by binding to the norepinephrine transporter, thereby affecting neurotransmitter levels and signaling pathways . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying cellular processes and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-1-(3-fluorophenyl)cyclohexanol
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
1-[1-(3-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride stands out due to its combination of a fluorophenyl group and a methylpiperazine moiety, which imparts unique chemical and biological properties. This compound’s ability to inhibit norepinephrine uptake and its potential as a fluorescent probe for intracellular pH monitoring highlight its versatility and significance in scientific research.
Properties
Molecular Formula |
C19H29FN2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[1-(3-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29FN2O/c1-21-10-12-22(13-11-21)15-18(16-6-5-7-17(20)14-16)19(23)8-3-2-4-9-19/h5-7,14,18,23H,2-4,8-13,15H2,1H3 |
InChI Key |
YGOUOBPKDDZCPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC(=CC=C2)F)C3(CCCCC3)O |
Origin of Product |
United States |
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